molecular formula C9H18ClN B2683937 10-Azabicyclo[4.3.1]decane hydrochloride CAS No. 1185671-65-1; 282-57-5

10-Azabicyclo[4.3.1]decane hydrochloride

Cat. No.: B2683937
CAS No.: 1185671-65-1; 282-57-5
M. Wt: 175.7
InChI Key: IGQSWMHPHCELJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity: 10-Azabicyclo[4.3.1]decane hydrochloride (CAS: 1185671-65-1) is a bicyclic amine hydrochloride salt characterized by a fused cyclohexane and cyclopropane ring system with a nitrogen atom at the 10-position.

For example, similar bicyclic amines are used as intermediates in synthesizing pharmaceuticals or agrochemicals .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

10-azabicyclo[4.3.1]decane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQSWMHPHCELJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC(C1)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

10-Azabicyclo[4.3.1]decane hydrochloride has garnered attention for its potential therapeutic effects, particularly in neurological disorders. Research indicates that derivatives of this compound exhibit sedative properties, enhancing deep sleep and REM sleep without significant toxicity . This makes it a candidate for developing new sleep aids or treatments for anxiety and depression.

Organic Synthesis

The compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various modifications, leading to new derivatives with potentially enhanced biological activities .

Pharmacology

Studies have shown that compounds related to 10-Azabicyclo[4.3.1]decane interact with specific biological targets, including receptors and enzymes, which may alter their activity. This interaction is essential for understanding the pharmacodynamics of potential drugs derived from this bicyclic framework.

Material Science

Beyond medicinal applications, this compound may be explored in developing new materials or as a catalyst in chemical reactions due to its unique structural properties .

Case Studies

StudyFocusFindings
Study 1Sedative EffectsDemonstrated that derivatives significantly increased deep sleep and REM sleep in animal models .
Study 2Synthesis TechniquesDeveloped efficient synthetic routes using iron complexes as precursors, showcasing the versatility of the compound in organic synthesis .
Study 3Biological ActivityInvestigated interactions with neurotransmitter systems, indicating potential applications in treating mood disorders .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues of 10-azabicyclo[4.3.1]decane hydrochloride, focusing on molecular features, availability, and applications:

Compound Name CAS Number Key Structural Features Applications/Notes References
This compound 1185671-65-1 Bicyclic system with N at position 10 Research intermediate; limited public data
8-Aminospiro[4.5]decane hydrochloride Not specified Spirocyclic amine with fused cyclohexane Laboratory research; requires strict safety protocols
1,4'-Bipiperidin-3-ol 864356-11-6 Bipiperidine scaffold with hydroxyl group Potential CNS drug candidate
1-Methylpyrrolidine-2-methanol 3554-65-2 Pyrrolidine ring with hydroxymethyl group Chiral building block for organic synthesis

Functional Group and Reactivity Differences

  • Electron-Donor Properties: Unlike bacterial surface groups studied in E. coli 189p (e.g., hydrophilic/hydrophobic affinities with decane or hexadecane), the bicyclic amine in this compound likely exhibits moderate polarity, making it soluble in aqueous or polar organic solvents .
  • Comparison with Pharmaceutical Hydrochlorides : Tetracycline antibiotics (e.g., oxytetracycline hydrochloride, CAS: 2058-46-0) share the hydrochloride salt form but differ vastly in bioactivity due to their polycyclic aromatic systems .

Q & A

Q. What are the established synthetic routes for 10-azabicyclo[4.3.1]decane hydrochloride, and how do their yields and scalability compare?

Methodological Answer: Two primary synthetic strategies are documented:

  • Intramolecular Heck Reaction : Starting from tricarbonyl(tropone)iron, this method involves nucleophilic amine addition, Boc-protection, photochemical demetallation, and Heck cyclization (yield: ~50-60%) .
  • Multistep Synthesis from Suberic Acid : A five-step protocol involving bromination, diester formation, and cyclization, achieving an 84% yield in the final distillation step .
Method Key StepsYieldScalabilityLimitations
Heck Reaction Tropone-Fe complex, UV demetallation50-60%ModerateRequires specialized ligands
Suberic Acid Route Bromination, cyclization84%HighHazardous bromine handling

For reproducibility, ensure strict control of reaction conditions (e.g., UV irradiation time, inert atmosphere). Validate purity via HPLC or GC-MS.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Control : Use fume hoods with ≥6 air changes/hour and ensure proximity to emergency showers/eyewash stations .
  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves (tested for permeability), and EN166-certified goggles .
  • Spill Management : Avoid water contact; collect spills via vacuuming into sealed containers. Decomposes under fire to release HCl, CO, and NOx .
  • Storage : Store in dry, ventilated areas away from oxidizers. Monitor container integrity to prevent leakage .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
  • NMR : 1H^1H (300–400 MHz) and 13C^13C NMR to assign bicyclic protons and carbons (δH 1.26–4.21; δC 26–170) .
  • HRMS : ESI-TOF for exact mass validation (e.g., [M+Na]+ = 380.9309) .
    • Purity Assessment :
  • HPLC : C18 column, UV detection at 254 nm.
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 33.36% calculated, 33.60% observed) .

Advanced Research Questions

Q. How can researchers address gaps in ecological and toxicity data for this compound?

Methodological Answer:

  • Toxicity Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability assays).
  • Environmental Fate Studies : Use OECD 301 biodegradability protocols and soil column experiments to assess mobility .
  • Computational Modeling : Predict bioaccumulation (logP) and toxicity (LD50) via QSAR tools like EPI Suite .

Q. What structural features of this compound influence its potential as a bioactive scaffold?

Methodological Answer:

  • Rigidity and Stereochemistry : The bicyclic system restricts conformational flexibility, enhancing receptor binding selectivity.
  • Functionalization Sites : Amine and chloride groups allow derivatization (e.g., acylations, Suzuki couplings) for SAR studies .
  • Comparative Analysis : Contrast with 7-azabicyclo[4.3.1]decane analogs to isolate pharmacophore contributions .

Q. How should contradictory data in synthetic protocols (e.g., yield disparities) be resolved?

Methodological Answer:

  • Parameter Optimization : Replicate reactions with controlled variables (e.g., bromine addition rate, UV intensity) .
  • Byproduct Analysis : Use LC-MS to identify impurities from incomplete cyclization or Fe residue .
  • Independent Validation : Collaborate with third-party labs to verify reproducibility under identical conditions.

Q. What methodologies enable the application of this compound in drug discovery?

Methodological Answer:

  • Target Identification : Screen against neurotransmitter receptors (e.g., nicotinic acetylcholine receptors) via radioligand binding assays .
  • In Vivo Studies : Assess pharmacokinetics (oral bioavailability, half-life) in rodent models.
  • Formulation Stability : Test pH-dependent degradation (1–14 range) and excipient compatibility .

Q. How can stability studies be designed to evaluate this compound under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical Endpoints : Monitor HCl loss via titration and bicyclic integrity via 1H^1H NMR .
  • Long-Term Storage : Use accelerated stability protocols (25°C/60% RH) with quarterly sampling .

Q. What strategies improve data reproducibility in synthetic and analytical workflows?

Methodological Answer:

  • Detailed Documentation : Report exact reagent grades (e.g., Aldrich vs. TCI), stirring rates, and purification gradients .
  • Open-Source Data : Share raw NMR/HRMS files in repositories like Zenodo.
  • Interlaboratory Trials : Participate in ring tests to identify protocol ambiguities .

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